REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[C:15]([O:22][CH3:23])=[N:16][N:17]([CH2:20][CH3:21])[C:18]=2[CH3:19])[CH2:10][CH2:9]1)=O)(C)(C)C.N1CCCCC1>>[CH2:20]([N:17]1[C:18]([CH3:19])=[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[C:15]([O:22][CH3:23])=[N:16]1)[CH3:21]
|
Name
|
1-tert-butoxycarbonyl-4-(1-ethyl-3-methoxy-5-methyl-(1H)-pyrazol-4-yl)piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1C(=NN(C1C)CC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C(=C1C)C1CCNCC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |